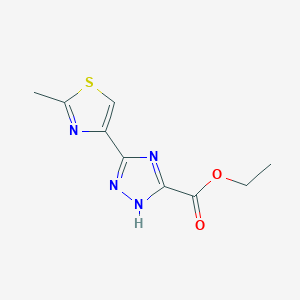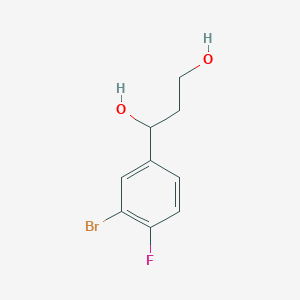
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.
Reduction: The intermediate product is then subjected to reduction conditions to convert it into the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, thereby modulating their activity. The propanediol moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-4-fluorophenyl)hydrazine hydrochloride
- 3-Bromo-4-fluorophenylboronic acid
- (S)-(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
Uniqueness
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or bioactivity profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
862188-32-7 |
|---|---|
Fórmula molecular |
C9H10BrFO2 |
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
1-(3-bromo-4-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrFO2/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clave InChI |
AFRLUMQCUGPCOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CCO)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


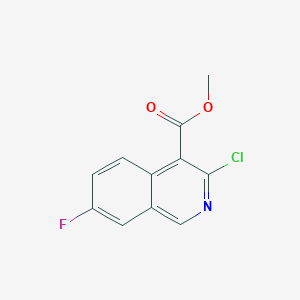

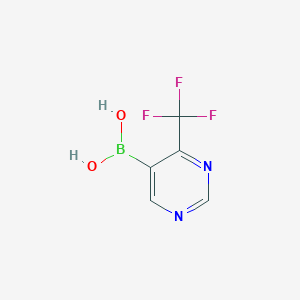
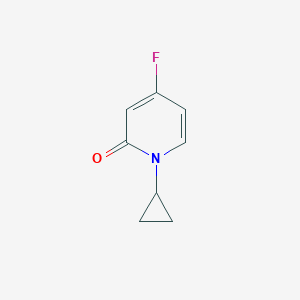
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
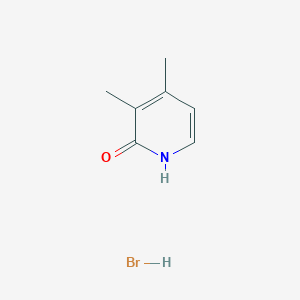
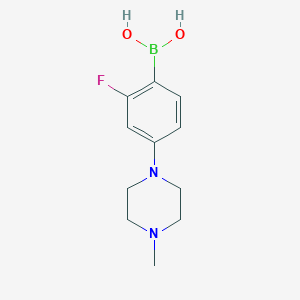
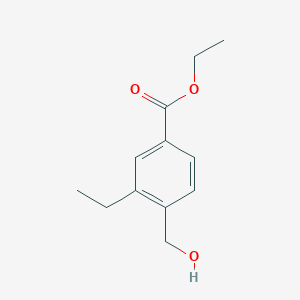
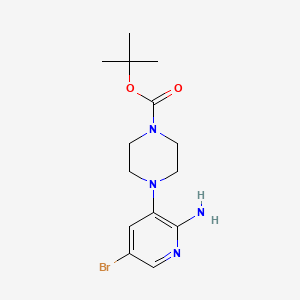
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
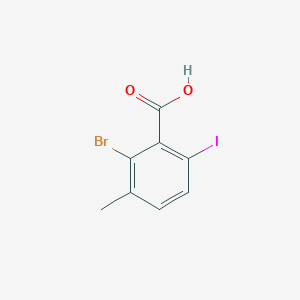
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
